molecular formula C12H12N2O4S B3006820 Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate CAS No. 898445-71-1

Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B3006820
CAS No.: 898445-71-1
M. Wt: 280.3
InChI Key: BUVSANZUBHCCOL-UHFFFAOYSA-N
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Description

Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound that contains both furan and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Target of Action

It is known that pyrimidine and its derivatives have been used for antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that the compound could potentially interact with a variety of cellular targets, depending on the specific context.

Mode of Action

It is suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound could potentially interact with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate typically involves multi-step reactions. One common method includes the condensation of 6-methyl-2-oxo-1,2-dihydropyrimidin-4-thiol with a furan derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of dihydropyrimidine and furan, such as:

Uniqueness

What sets Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate apart is its unique combination of furan and pyrimidine rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-7-5-10(14-12(16)13-7)19-6-8-3-4-9(18-8)11(15)17-2/h3-5H,6H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVSANZUBHCCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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